molecular formula C10H9F3O2 B1589480 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone CAS No. 26771-69-7

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1589480
CAS No.: 26771-69-7
M. Wt: 218.17 g/mol
InChI Key: WDXVCXWXZAMAKA-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C10H9F3O2 It is a derivative of acetophenone, characterized by the presence of a methoxy group and a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone typically involves the Friedel-Crafts acylation of 4-(trifluoromethyl)anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar Friedel-Crafts acylation process, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Methoxy-1-(4-(trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-5-trifluoromethylphenyl)ethanone: Similar structure but with different substitution pattern on the phenyl ring.

    4-(Trifluoromethyl)phenethyl alcohol: Contains a hydroxyl group instead of a carbonyl group.

    2-Methoxy-4-(trifluoromethyl)pyridine: Pyridine derivative with similar substituents.

Uniqueness

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXVCXWXZAMAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436540
Record name 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26771-69-7
Record name 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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